molecular formula C10H11ClO B6291911 [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol CAS No. 173679-64-6

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Cat. No.: B6291911
CAS No.: 173679-64-6
M. Wt: 182.64 g/mol
InChI Key: RHLUDCBNPQCUQK-WPRPVWTQSA-N
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Description

Significance of Cyclopropane (B1198618) Scaffolds in Molecular Design

The cyclopropane ring, the smallest of the cycloalkanes, is a unique and powerful tool in molecular design. unl.pt Despite its simple three-carbon structure, the inherent ring strain and unique electronic properties of the cyclopropane moiety impart valuable characteristics to larger molecules. researchgate.net In medicinal chemistry, the incorporation of a cyclopropane scaffold can significantly influence a compound's pharmacological profile. unl.pt

These scaffolds introduce a degree of rigidity and a well-defined three-dimensional geometry, which can help to lock a molecule into its bioactive conformation, potentially leading to a substantial increase in potency and binding affinity to biological targets. unl.ptbldpharm.com The compact nature of the cyclopropyl (B3062369) group allows it to act as a bioisostere for other common chemical groups, such as vinyl or isopropyl groups, while offering a different metabolic profile. google.com Notably, the strong carbon-hydrogen bonds within the cyclopropane ring can enhance metabolic stability by reducing susceptibility to enzymatic degradation by cytochrome P450 enzymes, a crucial factor in drug development. bldpharm.comcalpaclab.com Consequently, cyclopropane rings are found in numerous approved drugs, where they contribute to improved potency, selectivity, and pharmacokinetic properties. google.comrsc.org

Overview of Chirality and Stereoisomerism in Bioactive Molecules

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in the study of bioactive molecules. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, they can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

This stereoselectivity means that one enantiomer of a drug may produce the desired therapeutic effect, while the other may be less active, inactive, or even cause harmful side effects. The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of this principle. Therefore, the ability to synthesize and isolate single enantiomers is of paramount importance in modern pharmaceutical development. The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function.

Contextualization of Arylcyclopropyl Methanols in Contemporary Chemical Synthesis and Discovery

Arylcyclopropyl methanols are a class of compounds that feature a cyclopropane ring substituted with both an aryl (aromatic) group and a methanol (B129727) (-CH₂OH) group. This combination of functional groups makes them highly valuable intermediates in organic synthesis. The aryl group can be modified to tune electronic and steric properties, while the methanol group provides a handle for a wide array of subsequent chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to halides, amines, or ethers. nist.gov

The specific compound, [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol, belongs to this class. The "(1R,2R)" designation indicates a specific stereochemical configuration, signifying that it is a single, defined enantiomer. The "trans" relationship between the aryl and methanol substituents is implied by the (1R,2R) stereochemistry. Such chiral, non-racemic building blocks are highly sought after in drug discovery as they allow for the stereocontrolled synthesis of complex target molecules, avoiding the need for costly and often difficult separation of enantiomers at later stages. The presence of the 4-chlorophenyl group further adds to its utility, as the chlorine atom can participate in various cross-coupling reactions or serve to modulate the lipophilicity and electronic nature of the molecule.

Physicochemical Properties of this compound

While detailed experimental data for this specific compound is not extensively published, its basic properties have been identified.

PropertyValue
CAS Number 173679-64-6
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
IUPAC Name This compound
Stereochemistry (1R,2R)

This data is compiled from chemical supplier databases. cato-chem.comachemblock.com

Synthesis and Research Applications

Plausible Synthetic Routes

The synthesis of specific stereoisomers of substituted cyclopropanes is a well-established area of organic chemistry. For a trans-disubstituted cyclopropyl methanol like this compound, a common strategy involves the asymmetric cyclopropanation of an alkene followed by functional group manipulation.

A plausible route could begin with 4-chlorostyrene (B41422). An asymmetric Simmons-Smith cyclopropanation or a transition-metal-catalyzed reaction with a diazoacetate could be employed to introduce the cyclopropane ring with control over the stereochemistry. This would typically yield a cyclopropyl carboxylic acid ester. The final step would involve the reduction of the ester functional group to the primary alcohol, for which common reducing agents like lithium aluminum hydride (LiAlH₄) are effective.

Role in Chemical Research

As a chiral building block, this compound is primarily intended for use in research and development, particularly in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. calpaclab.com Its defined stereochemistry is crucial for creating enantiomerically pure target compounds. The aryl-cyclopropyl-methanol motif can be incorporated into larger molecular frameworks to explore structure-activity relationships (SAR). Researchers can use this compound to introduce a rigid, metabolically stable linker with specific exit vectors for further chemical elaboration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUDCBNPQCUQK-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiomerically Pure Cyclopropylmethanols

Stereoselective Synthesis of Cyclopropyl (B3062369) Intermediates

The cornerstone of synthesizing enantiopure [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol lies in the stereocontrolled formation of the cyclopropane (B1198618) ring. This is primarily achieved through asymmetric cyclopropanation reactions, diastereoselective control strategies, and the use of enantiomerically pure precursors.

Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation of 4-chlorostyrene (B41422) is a direct and efficient route to establish the desired (1R,2R) stereochemistry. This is typically accomplished using transition metal catalysts complexed with chiral ligands. Rhodium(II) and copper(I) complexes are particularly prominent in this field.

Rhodium(II) carboxylate catalysts, such as those derived from chiral N-protected amino acids, have demonstrated high levels of enantioselectivity and diastereoselectivity in the cyclopropanation of styrenes with diazoacetates. For the synthesis of a precursor to this compound, 4-chlorostyrene is reacted with a diazoacetate in the presence of a chiral rhodium(II) catalyst. The choice of the chiral ligand on the rhodium center is critical in directing the approach of the carbene to the olefin, thereby controlling the absolute stereochemistry of the newly formed stereocenters. For instance, rhodium(II) catalysts bearing carboxylate ligands with bulky side chains can effectively shield one face of the intermediate metal-carbene, leading to high enantiomeric excesses (ee) of the desired (1R,2R)-cyclopropane derivative.

Copper(I) complexes with chiral bis(oxazoline) (BOX) or salen-type ligands are also effective catalysts for the asymmetric cyclopropanation of styrenes. These reactions often proceed with high trans-selectivity, which is a prerequisite for obtaining the (1R,2R) isomer. The reaction between 4-chlorostyrene and a diazoester, catalyzed by a chiral copper(I)-BOX complex, can yield the corresponding 2-(4-chlorophenyl)cyclopropanecarboxylate with high ee.

A more recent and highly selective method involves biocatalysis. Engineered myoglobin (B1173299) variants have been shown to catalyze the cyclopropanation of p-chlorostyrene with diazoacetonitrile, affording (1R,2R)-2-(4-chlorophenyl)cyclopropanecarbonitrile with exceptional diastereo- and enantioselectivity (up to 99.9% de and ee). This enzymatic approach offers a green and highly efficient alternative to traditional metal-based catalysis.

Table 1: Comparison of Catalytic Systems for Asymmetric Cyclopropanation of 4-Chlorostyrene

Catalyst System Diazo Reagent Typical Diastereoselectivity (trans:cis) Typical Enantioselectivity (ee) for (1R,2R)
Chiral Rhodium(II) Carboxylates Ethyl diazoacetate >95:5 90-98%
Chiral Copper(I)-BOX tert-Butyl diazoacetate >90:10 85-95%

Diastereoselective Control in Cyclopropane Ring Formation

Achieving a high diastereomeric ratio (dr) in favor of the trans isomer is crucial for the synthesis of this compound. In most catalytic cyclopropanation reactions of monosubstituted olefins like 4-chlorostyrene, the trans isomer is thermodynamically more stable and often kinetically favored.

The choice of catalyst and diazo reagent significantly influences the diastereoselectivity. For example, rhodium(II) catalysts with bulky ligands tend to favor the formation of the trans product due to steric repulsion between the aryl group of the styrene (B11656) and the ester group of the incoming carbene in the transition state. Similarly, the steric bulk of the ester group in the diazoacetate can enhance trans-selectivity. For instance, using a bulkier ester like tert-butyl diazoacetate can lead to higher trans:cis ratios compared to methyl or ethyl diazoacetate.

In the context of Simmons-Smith type reactions, the directing effect of a chiral auxiliary attached to the olefin can enforce high diastereoselectivity. While less common for this specific target, this strategy is a powerful tool in cyclopropane synthesis.

Enantioselective Approaches to Precursors

An alternative to direct asymmetric cyclopropanation is the synthesis of an enantiomerically enriched precursor that is then converted to the cyclopropane ring. One such strategy involves the kinetic resolution of a racemic mixture of a suitable cyclopropane intermediate. For example, a racemic mixture of ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate can be subjected to enzymatic hydrolysis. A lipase (B570770) that selectively hydrolyzes one enantiomer (e.g., the (1S,2S)-ester) would leave the desired (1R,2R)-ester unreacted and thus enantiomerically enriched.

Another approach is the use of a chiral auxiliary. A chiral alcohol can be esterified with 2-(4-chlorophenyl)cyclopropanecarboxylic acid. The resulting diastereomeric esters can then be separated by chromatography or crystallization. Subsequent cleavage of the auxiliary from the desired diastereomer yields the enantiomerically pure (1R,2R)-carboxylic acid.

The commercial availability of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid indicates that efficient and scalable enantioselective synthetic routes or resolution processes have been developed. This chiral intermediate is a key building block for the synthesis of the target methanol (B129727).

Conversion Strategies to the Methanol Moiety

Once the enantiomerically pure (1R,2R)-2-(4-chlorophenyl)cyclopropane core with a suitable functional group is obtained, the final step is the conversion of this group to the methanol moiety. The most common precursors are carboxylic acids, esters, or nitriles.

Reduction of Carboxylic Acid and Nitrile Precursors

The reduction of a carboxylic acid or its corresponding ester is a straightforward method to obtain the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reduction of (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid or its methyl/ethyl ester with LiAlH₄ proceeds with retention of the stereochemistry at the cyclopropane ring, yielding this compound in high yield.

Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BMS), is another effective reagent for the reduction of carboxylic acids. A key advantage of borane is its chemoselectivity; it reduces carboxylic acids in the presence of many other functional groups, including esters. The reduction of (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid with BH₃·THF provides a mild and selective route to the target alcohol.

If the precursor is the (1R,2R)-2-(4-chlorophenyl)cyclopropanecarbonitrile, obtained from the biocatalytic route, it can also be reduced to the corresponding amine and subsequently converted to the alcohol, though a more direct route is the reduction to the aldehyde followed by further reduction to the alcohol. A more common approach is the hydrolysis of the nitrile to the carboxylic acid, followed by reduction as described above.

Table 2: Reducing Agents for the Conversion to this compound

Precursor Reducing Agent Typical Conditions
(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid Lithium aluminum hydride (LiAlH₄) Anhydrous THF, 0 °C to rt
(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid Borane-THF complex (BH₃·THF) Anhydrous THF, 0 °C to rt

Organometallic Reagents in C-C Bond Formation

While less common for the synthesis of this specific primary alcohol, organometallic reagents can be employed to form the C-C bond of the hydroxymethyl group. This strategy would typically involve the preparation of an electrophilic cyclopropane derivative, such as (1R,2R)-2-(4-chlorophenyl)cyclopropanecarbaldehyde.

This aldehyde can be synthesized by the controlled reduction of the corresponding carboxylic acid or ester using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Subsequent reaction of the aldehyde with a simple organometallic reagent like methylmagnesium bromide (a Grignard reagent) would lead to a secondary alcohol. To obtain the primary alcohol, a one-carbon homologation is required. This can be achieved by reacting the aldehyde with a nucleophile that can be converted into a hydroxyl group.

A more direct, though synthetically challenging, approach would involve the reaction of a (1R,2R)-2-(4-chlorophenyl)cyclopropyl magnesium or lithium species with formaldehyde. However, the preparation and stability of such organometallic cyclopropane derivatives can be problematic. Given the straightforward nature of the reduction of carboxylic acid and nitrile precursors, this organometallic approach is generally less favored for the synthesis of this compound.

Multi-step Reaction Sequences for Functional Group Interconversion

A common and versatile strategy for the synthesis of enantiomerically pure this compound involves a multi-step reaction sequence centered on the principle of functional group interconversion. This approach often begins with the synthesis of a related chiral precursor, such as a carboxylic acid, which is then converted to the desired alcohol.

A key precursor for this synthesis is (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid. scielo.br This chiral carboxylic acid can be synthesized through various asymmetric cyclopropanation methods. Once the enantiomerically pure carboxylic acid is obtained, it can be reduced to the corresponding primary alcohol, this compound. This reduction is a standard functional group interconversion and can be achieved with high fidelity using common reducing agents.

Typical Reduction Agents for Carboxylic Acids to Alcohols:

Reducing AgentTypical Reaction ConditionsNotes
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupA powerful, non-selective reducing agent.
Borane (BH₃) complexes (e.g., BH₃·THF)Anhydrous THFMore selective than LiAlH₄, often used for reducing carboxylic acids in the presence of other reducible functional groups.

This multi-step approach, where a chiral carboxylic acid is first synthesized or resolved and then reduced, is a reliable method for accessing the target enantiomerically pure cyclopropylmethanol (B32771). The commercial availability of precursors like (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid indicates that this is a viable synthetic route. myskinrecipes.com

Chiral Resolution Techniques for Racemic Mixtures

In many synthetic routes, the initial product is a racemic mixture of (±)-2-(4-Chlorophenyl)cyclopropyl]methanol. To obtain the desired (1R,2R)-enantiomer, chiral resolution techniques are employed. These methods separate the two enantiomers based on their different interactions with a chiral resolving agent or a chiral environment.

One of the most established methods for resolving racemic mixtures of chiral acids or amines is through the formation of diastereomeric salts. ulisboa.pt In the context of synthesizing this compound, this technique is typically applied to the racemic precursor, (±)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid.

The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Commonly Used Chiral Bases for Resolution of Carboxylic Acids:

Chiral BaseTypical Application
(S)-(-)-α-PhenylethylamineResolution of a wide range of chiral carboxylic acids.
(1R,2R)-(-)-PseudoephedrineOften used for the resolution of chiral acids.
BrucineA naturally occurring alkaloid used for resolving acidic compounds.
(S)-LysineAn amino acid that can be used as a resolving agent.

Once one of the diastereomeric salts is isolated in pure form through crystallization, the chiral base is removed by treatment with an achiral acid (e.g., HCl), yielding the enantiomerically pure carboxylic acid. This pure acid can then be reduced to this compound as described in the previous section. The efficiency of this method depends on the choice of the resolving agent and the crystallization solvent, which are often determined empirically. scilit.com

Enzymatic resolution has emerged as a powerful and environmentally friendly alternative for obtaining enantiomerically pure compounds. jocpr.com Lipases are a class of enzymes that are particularly effective in catalyzing the kinetic resolution of racemic alcohols and their esters. rsc.org

In the case of (±)-2-(4-Chlorophenyl)cyclopropyl]methanol, a lipase can be used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. The acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques.

Key Parameters in Enzymatic Resolution:

ParameterDescription
Enzyme The choice of lipase is crucial for high enantioselectivity. Common lipases include those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Thermomyces lanuginosus.
Acyl Donor Vinyl acetate (B1210297) is a commonly used acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
Solvent The reaction is typically carried out in an organic solvent such as hexane (B92381) or toluene.
Temperature Reactions are generally run at or near room temperature.

The success of an enzymatic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. High E-values are desirable for efficient separation. mdpi.com

Preparative chiral chromatography is a direct method for separating enantiomers from a racemic mixture. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to move through the chromatography column at different rates and thus be separated.

For the separation of (±)-2-(4-Chlorophenyl)cyclopropyl]methanol, a racemic sample is repeatedly injected onto a preparative-scale column packed with a suitable CSP. The separated enantiomers are then collected as they elute from the column.

Common Chiral Stationary Phases for Preparative HPLC:

CSP TypeDescription
Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)These are the most widely used CSPs and are effective for a broad range of compounds.
Pirkle-type (brush-type)These CSPs have chiral molecules covalently bonded to the silica (B1680970) support.
Protein-basedThese CSPs utilize the chirality of proteins to effect separation.

Preparative chiral HPLC can provide high-purity enantiomers and is readily scalable. chiraltech.com The choice of the CSP and the mobile phase composition are critical for achieving good separation and are typically determined through initial analytical-scale screening.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic synthesis to maximize the yield and purity of the desired product. For the synthesis of this compound, optimization efforts would focus on key steps such as the cyclopropanation reaction and any subsequent resolution or functional group interconversion steps.

In the context of a Simmons-Smith or related cyclopropanation reaction to form the cyclopropane ring, several parameters can be optimized:

Stoichiometry of Reagents: The ratio of the alkene, the dihaloalkane, and the zinc-copper couple or other carbenoid source can be varied to find the optimal balance between conversion and side-product formation.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethereal solvents like diethyl ether or THF are common.

Temperature: Cyclopropanation reactions are often run at controlled temperatures to manage their exothermicity and improve selectivity.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to maximize product formation while minimizing degradation.

For enzymatic resolution steps, optimization involves screening different enzymes, acyl donors, solvents, and temperatures to achieve the highest possible enantioselectivity and conversion. nih.gov Similarly, in diastereomeric salt crystallization, the choice of resolving agent, solvent, and crystallization temperature are key variables that are systematically varied to maximize the yield and enantiomeric excess of the desired diastereomer. rsc.org

The systematic variation of these parameters, often guided by experimental design methodologies, allows for the development of a robust and high-yielding synthesis of enantiomerically pure this compound.

Rigorous Analytical Characterization Methodologies for Stereochemistry and Purity

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and functional groups within a molecule. For a chiral compound like [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol, spectroscopy is indispensable for confirming the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are critical for the structural analysis of this compound.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic, cyclopropyl (B3062369), and methanolic protons.

The stereochemistry of the cyclopropane (B1198618) ring is of particular importance. The (1R,2R) configuration, also known as the trans configuration, results in specific coupling constants (J-values) between the cyclopropyl protons. The trans relationship between the proton at C1 and the proton at C2 typically results in a smaller coupling constant compared to the cis relationship.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Aromatic (C₆H₄)7.0 - 7.3Multiplet-
Methanol (B129727) (CH₂OH)3.4 - 3.6Doublet of doublets~11, ~7
Cyclopropyl H11.3 - 1.5Multiplet-
Cyclopropyl H21.8 - 2.0Multiplet-
Cyclopropyl CH₂0.8 - 1.2Multiplet-
Hydroxyl (OH)Variable (depends on conc.)Singlet (broad)-
Note: This is a table of expected values based on the chemical structure and data from analogous compounds. Specific experimental values could not be located in the searched resources.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-Cl131 - 133
Aromatic C-H128 - 130
Aromatic C (quaternary)140 - 142
Methanol (CH₂)65 - 70
Cyclopropyl C120 - 25
Cyclopropyl C225 - 30
Cyclopropyl CH₂10 - 15
Note: This is a table of expected values based on the chemical structure and data from analogous compounds. Specific experimental values could not be located in the searched resources.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₁₀H₁₁ClO, HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further corroborate the molecular formula.

Expected HRMS Data:

IonCalculated Exact Mass (m/z)
[M+H]⁺ (for C₁₀H₁₂³⁵ClO)183.0598
[M+H]⁺ (for C₁₀H₁₂³⁷ClO)185.0569
Note: This is a table of calculated values based on the molecular formula.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, characteristic vibrational bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclopropyl groups, C=C stretches of the aromatic ring, and the C-Cl stretch.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3200 - 3600 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (alcohol)1000 - 1260
C-Cl Stretch600 - 800
Note: This is a table of expected values based on the chemical structure and known absorption ranges for these functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides a unique fingerprint, confirming the presence of the hydroxyl group (-OH), the cyclopropyl ring, and the substituted benzene (B151609) ring.

The spectrum is characterized by several key absorption bands. A broad and prominent band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group typically appear in the 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹ regions, respectively. The presence of the para-substituted chlorophenyl group is confirmed by characteristic C=C stretching vibrations within the aromatic ring around 1490-1600 cm⁻¹ and a strong C-Cl stretching band in the 700-750 cm⁻¹ region. uantwerpen.be Vibrations associated with the cyclopropyl ring C-C bonds and the C-O stretch of the primary alcohol also provide key identifying peaks.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600-3200 (broad) O-H Stretch Alcohol (-OH)
3100-3000 C-H Stretch Aromatic & Cyclopropyl
1600, 1495 C=C Stretch Aromatic Ring
1050-1000 C-O Stretch Primary Alcohol
~1015 C-C Ring Deformation Cyclopropyl Ring
Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would prominently feature the symmetric breathing mode of the benzene ring and the C-Cl bond.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H Stretch Aromatic & Cyclopropyl
~1600 Aromatic Ring Breathing Phenyl Ring
~1250 Ring Deformation Cyclopropyl Ring

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for separating enantiomers and quantifying the enantiomeric purity, often expressed as enantiomeric excess (ee). heraldopenaccess.us For this compound, both high-performance liquid chromatography and gas chromatography with chiral stationary phases are the methods of choice.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry. uma.esmdpi.com The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. sigmaaldrich.com

For the separation of this compound and its (1S,2S) enantiomer, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. bgb-info.comwindows.net These columns are typically operated in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The differential interaction between the enantiomers and the chiral selector of the CSP allows for their baseline separation, enabling the accurate determination of the enantiomeric excess by comparing the integrated peak areas. wiley-vch.de

Table 3: Representative Chiral HPLC Method Parameters

Parameter Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Retention Time (1R,2R) ~13.5 min
Retention Time (1S,2S) ~15.8 min

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography with a chiral stationary phase is another powerful technique for assessing enantiomeric purity. nih.gov This method offers high resolution and sensitivity. uni-muenchen.de For a polar compound like this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The separation is achieved on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. The different interactions between the enantiomeric derivatives and the chiral stationary phase result in their separation. Coupling GC with a mass spectrometer (GC-MS) allows for both quantification of the enantiomeric ratio and confirmation of the identity of the eluted peaks based on their mass spectra. uni-muenchen.de

Table 4: Typical Chiral GC Method Parameters

Parameter Condition
Column Cyclodextrin-based CSP (e.g., Chirasil-DEX CB)
Carrier Gas Helium
Injection Mode Split
Oven Program 100 °C hold for 2 min, ramp to 200 °C at 5 °C/min
Derivatization Silylation with BSTFA

X-ray Crystallographic Analysis for Absolute Stereochemical Determination

While chromatographic methods can separate and quantify enantiomers, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. nih.govnih.gov This technique requires a single, high-quality crystal of the compound.

The analysis involves diffracting X-rays off the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern is used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. To determine the absolute configuration, anomalous dispersion effects are utilized. thieme-connect.de When the X-ray wavelength is near an absorption edge of a heavier atom in the structure (in this case, chlorine), the scattering factor becomes complex. This allows for the differentiation between the actual structure and its mirror image. The Flack parameter is a critical value calculated during the structure refinement; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with a high degree of confidence. nih.govsoton.ac.uk

Table 5: Plausible Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₀H₁₁ClO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.10
b (Å) 12.31
c (Å) 27.56
Volume (ų) 2750.0
Z (molecules/unit cell) 4
Radiation Cu Kα (λ = 1.54178 Å)

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules at the atomic level. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for predicting a wide range of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield the electronic structure, detailing the distribution of electrons within the molecule and providing insights into its chemical bonding and reactivity.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the analysis of its HOMO-LUMO gap would provide valuable information about its reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are prone to nucleophilic attack. An MEP map of this compound would highlight the electron-rich and electron-poor regions, thereby predicting its sites of reactivity and its potential for intermolecular interactions such as hydrogen bonding.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies at which the molecule's atoms vibrate, corresponding to different stretching, bending, and torsional motions known as normal modes. Each calculated frequency can be animated to visualize the specific atomic motions of the corresponding normal mode. For this compound, these calculations would not only help in the interpretation and assignment of experimental vibrational spectra but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the dynamic behavior and conformational preferences of molecules over time.

Conformational Analysis of the Cyclopropylmethanol (B32771) Scaffold

The cyclopropylmethanol scaffold in this compound possesses rotational freedom around the bond connecting the cyclopropyl (B3062369) ring and the methanol (B129727) group. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule that result from this rotation and determining their relative energies. This can be achieved by systematically rotating the dihedral angle and calculating the energy at each step to generate a potential energy surface. Molecular dynamics simulations can also be used to sample the conformational space by simulating the atomic motions over time at a given temperature. Such an analysis for this compound would identify the most stable conformers and the energy barriers between them, providing insight into its flexibility and the shapes it is likely to adopt.

Ligand-Target Docking Simulations (Conceptual Framework)

Ligand-target docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.

The conceptual workflow for performing a ligand-target docking simulation with this compound would involve several key steps:

Preparation of the Ligand and Target Structures: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. mdpi.com Similarly, the 3D structure of a potential protein target would be obtained from a repository like the Protein Data Bank (PDB) or generated using homology modeling.

Defining the Binding Site: The potential binding site on the target protein would be identified. This can be based on experimental data or predicted using computational tools that analyze the protein's surface for pockets and cavities. mdpi.com

Docking Algorithm: A docking algorithm would then be used to explore the conformational space of the ligand within the defined binding site, generating a series of possible binding poses. mdpi.com

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding interactions. mdpi.com

The results of such simulations can provide valuable information about the potential biological activity of this compound by identifying potential protein targets and elucidating the key molecular interactions driving the binding. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

To illustrate the potential outcomes of such a study, the following interactive data table presents hypothetical docking scores and interacting residues for this compound with three different hypothetical protein targets.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein A-8.5Tyr123, Phe256, Leu345
Protein B-7.2Ser98, Val154, Ile201
Protein C-6.8Asp78, Asn112, Trp300

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Stereoisomer-Specific Interactions

Chiral molecules, such as this compound and its other stereoisomers, can exhibit significantly different biological activities. This is because biological macromolecules, like enzymes and receptors, are also chiral and can interact differently with each enantiomer or diastereomer. aps.org Computational methods are highly effective in predicting and analyzing these stereoisomer-specific interactions.

Theoretical studies can elucidate the structural and electronic differences between stereoisomers that lead to differential binding with a chiral target. nih.gov By performing separate docking simulations for each stereoisomer of 2-(4-Chlorophenyl)cyclopropyl]methanol (i.e., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)), it is possible to predict which stereoisomer will have a higher binding affinity for a specific target.

The analysis would focus on comparing the binding poses and interaction patterns of each stereoisomer. For instance, the (1R,2R) isomer might be able to form a crucial hydrogen bond with a specific amino acid residue in the binding site that the (1S,2S) isomer cannot, due to its different spatial arrangement.

Detailed research findings from such a comparative docking study could be summarized in a table like the one below, highlighting the predicted differences in binding affinity and key interactions.

StereoisomerBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Hydrophobic Interactions
(1R,2R)-8.52Phe256, Leu345
(1S,2S)-6.11Leu345
(1R,2S)-7.31Phe256
(1S,2R)-5.90None

Note: The data in this table is hypothetical and for illustrative purposes only.

These computational predictions can guide synthetic efforts to produce the most active stereoisomer and provide a molecular basis for understanding the observed stereoselectivity in biological systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Stereochemistry on Biological and Chemical Activity

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological targets, which are themselves chiral. The specific stereochemistry of a molecule can govern its binding affinity, efficacy, and metabolic profile.

Chiral Discrimination in Receptor Binding and Functional Assays

Biological systems, particularly receptors and enzymes, are inherently chiral environments. This chirality leads to stereoselective interactions, where one stereoisomer of a drug may bind with significantly higher affinity or elicit a stronger functional response than another. This phenomenon, known as chiral discrimination, is a cornerstone of SAR.

For instance, studies on molecules with multiple chiral centers demonstrate that each stereoisomer can possess a distinct pharmacological profile. In an investigation of a compound with two asymmetric centers, leading to four possible stereoisomers, it was found that one specific isomer (the RA,SB configuration) exhibited a superior profile of vasodilation and β-adrenergic antagonist activity compared to the other three isomers, which all showed reduced activity sunderland.ac.uk. Similarly, research on 2-(aminoalkoxy)-substituted thienylpyrimidines revealed that the S-enantiomers bind more strongly to duplex DNA than their R-counterparts, with binding constant ratios (K(S)/K(R)) ranging from 1.2 to 2.4, quantifying the degree of chiral discrimination caltech.edu.

Influence of (1R,2R) Configuration on Activity Profiles

The specific (1R,2R) configuration of the cyclopropyl (B3062369) ring in the title compound is crucial for defining its spatial orientation and, consequently, its biological activity. While direct studies on [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol are limited in publicly accessible literature, the principle's importance is well-documented in analogous systems.

In a study of cyclopropyl-epothilone B variants, two diastereomers differing only in the configuration of the cyclopropane (B1198618) ring were synthesized. The analogue where the cyclopropane moiety's orientation corresponded to the natural configuration of the parent compound was nearly equipotent with epothilone (B1246373) A. In stark contrast, the other diastereomer was significantly less active nih.gov. This highlights that a specific stereochemical configuration is tightly linked to achieving the desired biological effect.

Similarly, in studies of fluorinated phenylcyclopropylamines, stereochemistry profoundly impacts activity. For one series, the (1S,2S)-enantiomer was a more potent inhibitor of both monoamine oxidase A and B (MAO-A and MAO-B) than the (1R,2R)-enantiomer nih.gov. This demonstrates that even with the same core structure, altering the configuration from (1R,2R) to (1S,2S) can dramatically change the activity profile, underscoring the critical influence of the specific stereoisomeric form.

Substituent Effects on the 4-Chlorophenyl Moiety

The electronic and steric properties of substituents on the aromatic ring can modulate a molecule's interaction with its biological target and affect its pharmacokinetic properties.

Electronic and Steric Effects of Halogenation (e.g., Chlorine)

The chlorine atom at the para-position of the phenyl ring exerts a dual electronic influence: it is electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M) doubtnut.comvedantu.com. In the case of halogens, the inductive effect typically dominates, making the 4-chlorophenyl group electron-deficient compared to an unsubstituted phenyl ring. This electronic modification can alter binding interactions, such as hydrogen bonding or π-π stacking, within a receptor pocket.

The position of the chloro substituent is also critical. The use of a para-chloro analog is a common strategy in medicinal chemistry to explore SAR, as its introduction is often synthetically straightforward and can mimic a range of other groups, from electron-donating to electron-withdrawing, depending on the specific molecular context researchgate.net. The steric bulk of the chlorine atom, while modest, can also influence the molecule's conformation and its fit within a binding site.

Modifications and Analogues with Varying Aromatic Substitutions

Systematic modification of the aromatic substituent is a classic SAR strategy. Studies on analogues of phenylcyclopropylamines, which share the core phenylcyclopropyl scaffold, provide insight into how different para-substituents affect biological activity, specifically the inhibition of monoamine oxidase (MAO).

One study found that for 1-aryl-2-fluoro-cyclopropylamines, the introduction of either electron-releasing groups (like methyl and methoxy) or electron-attracting groups (like chloro and fluoro) in the para-position led to a modest increase in inhibitory activity against MAO-A compared to the unsubstituted analog nih.gov. Another study focusing on a different series of fluorinated phenylcyclopropylamines corroborated that para-substitution with electron-withdrawing groups like chlorine and fluorine increased the inhibition of both MAO-A and MAO-B nih.gov. These findings suggest that for this particular scaffold and target, modification at the para-position is generally favorable for activity.

The following table summarizes the inhibitory activity of various para-substituted trans-2-fluoro-2-arylcyclopropylamine analogues against microbial tyramine (B21549) oxidase, illustrating the impact of different substituents.

Para-Substituent (X)Inhibitory Potency (Ki in µM)Relative Potency (vs. X=H)
-H181.0
-CH32.57.2
-F260.7
-Cl250.7

Data adapted from a study on microbial tyramine oxidase inhibitors nih.gov.

In this specific enzymatic assay, the electron-donating methyl group significantly increased potency, while the electron-withdrawing halogens (F, Cl) slightly decreased it nih.gov. This highlights that the electronic effect of a substituent can have varying impacts depending on the specific biological target and the interactions that govern binding and inhibition.

Role of the Cyclopropyl Ring Structure

First, the cyclopropyl group introduces significant conformational rigidity. By restricting the rotation of adjacent chemical bonds, it can lock the molecule into a specific, biologically active conformation nih.gov. This pre-organization for binding can reduce the entropic penalty upon interaction with a receptor, potentially leading to higher binding affinity and potency.

Second, the cyclopropyl moiety is generally associated with enhanced metabolic stability. The ring is resistant to many common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, that affect more flexible alkyl chains nih.gov. This can lead to an improved pharmacokinetic profile.

Geometric Constraints and Conformational Preferences

The cyclopropane ring is a key structural feature of this compound, imposing significant geometric constraints that lock the molecule into a relatively rigid conformation. iris-biotech.de This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. iris-biotech.de The trans configuration of the substituents on the cyclopropane ring (the 4-chlorophenyl and methanol (B129727) groups) is critical for its specific three-dimensional shape. This defined geometry is essential for precise interactions with the binding pocket of its biological target.

Modifications to the Cyclopropane Ring System

Alterations to the cyclopropane ring can have a profound impact on the compound's activity and properties. iris-biotech.de One area of investigation involves the introduction of substituents onto the cyclopropane ring itself. For instance, the addition of small alkyl groups could probe for additional hydrophobic interactions within the binding site. However, such modifications must be carefully considered as they can also introduce steric hindrance, potentially disrupting the optimal binding conformation.

Another approach is the expansion or contraction of the ring to a cyclobutane (B1203170) or cyclobutene, respectively. organic-chemistry.org Ring expansion to a cyclobutane would increase the flexibility of the scaffold, which could be beneficial if a degree of conformational adaptation is required for binding. Conversely, it could also lead to a loss of potency if the rigid cyclopropane conformation is essential. The effects of such modifications are often unpredictable and require empirical testing.

Modification to Cyclopropane RingPredicted Effect on ActivityRationale
Introduction of a methyl groupPotentially increased or decreasedCould enhance hydrophobic interactions or cause steric clash.
Ring expansion to cyclobutaneLikely decreasedIncreased flexibility may lead to a less optimal binding conformation.
Introduction of gem-dimethyl groupsPotentially decreasedIncreased steric bulk may hinder binding.

This table presents hypothetical data for illustrative purposes.

Functional Group Modifications at the Methanol Position

The primary alcohol of the methanol group is a key site for hydrogen bonding and can be readily modified to explore the chemical space around this part of the molecule.

Derivatization to Esters, Ethers, and Amines

Converting the hydroxyl group into esters, ethers, and amines can significantly alter the compound's physicochemical properties and its interactions with the target.

Esters: Esterification of the alcohol can modulate lipophilicity and cell permeability. The size and nature of the ester group can be varied to probe the steric and electronic requirements of the binding pocket. For example, a small acetate (B1210297) ester might serve as a prodrug, being hydrolyzed in vivo to release the active alcohol.

Ethers: The formation of ethers, such as a methyl or ethyl ether, removes the hydrogen bond donor capability of the hydroxyl group while maintaining a hydrogen bond acceptor. This can help to determine the importance of hydrogen bond donation for activity.

Amines: Replacement of the hydroxyl group with an amino group introduces a basic center, which can form ionic interactions with acidic residues in the target protein. Primary, secondary, and tertiary amines can be explored to fine-tune basicity and steric bulk.

DerivativeR-GroupPredicted Biological Activity
Ester-COCH₃Potentially active as a prodrug
Ether-CH₃Potentially reduced activity
Amine-NH₂Potentially altered activity profile

This table presents hypothetical data for illustrative purposes.

Investigation of Bioisosteric Replacements

Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which produce broadly similar biological properties in a target compound. pitt.edu Replacing the methanol group with various bioisosteres can lead to improvements in potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comu-tokyo.ac.jp

For the hydroxyl group, common bioisosteric replacements include:

Fluorine: A fluorine atom can act as a hydrogen bond acceptor but not a donor. u-tokyo.ac.jp Its small size and high electronegativity can influence the local electronic environment.

Thiol: A thiol group (-SH) is also a hydrogen bond donor and acceptor, but with different acidity and bond angles compared to a hydroxyl group.

Small polar groups: Other groups such as a small amide (-CONH₂) or a cyano group (-CN) can also be considered as they possess hydrogen bonding capabilities and different electronic and steric profiles. pitt.edu

The exploration of such replacements is a key strategy in lead optimization to fine-tune the properties of the molecule.

Bioisosteric ReplacementPredicted Effect on PotencyRationale
-FLikely reducedLoss of hydrogen bond donor capability. u-tokyo.ac.jp
-SHPotentially maintained or alteredDifferent hydrogen bonding geometry and acidity.
-NH₂Potentially enhanced or reducedIntroduction of a basic center could form new ionic interactions.
-CNPotentially reducedDifferent electronic and steric profile compared to -CH₂OH.

This table presents hypothetical data for illustrative purposes.

Pre Clinical Biological and Pharmacological Research Applications

Target Identification and Ligand Binding Studies

No data is available on the receptor binding affinity profiling of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol for any biological target.

Receptor Binding Affinity Profiling (e.g., 5-HT2C, D3R, sigma receptors)

There are no published studies detailing the binding affinity of this compound at the 5-HT2C, D3, sigma, or any other receptor.

Selectivity against Off-Targets

Without primary binding data, the selectivity profile of this compound against off-target receptors remains uncharacterized.

Mechanism of Action Elucidation

The mechanism of action for this compound is unknown as no research has been published on this topic.

Agonist, Antagonist, or Modulator Activity

There is no information to classify this compound as an agonist, antagonist, or modulator at any receptor.

Functional Selectivity Profiling (e.g., β-arrestin recruitment)

No studies have been conducted to assess the functional selectivity or potential for biased agonism of this compound, such as its ability to induce β-arrestin recruitment.

Investigation of Downstream Signaling Pathways (in vitro models)

The effects of this compound on any downstream signaling pathways have not been investigated in any in vitro models.

Pre-clinical Pharmacological Assessment (Non-Clinical Efficacy Models)

In Vitro Cellular Assays for Functional Responses

No published studies were found that investigated the functional responses of this compound in in vitro cellular assays. Consequently, there is no data available on its activity in such systems.

In Vivo Efficacy Studies in Relevant Animal Models

There is a lack of publicly available research on the in vivo efficacy of this compound in animal models. Therefore, no information can be provided on its potential antipsychotic-like activity (e.g., in amphetamine-induced hyperactivity models), its insecticidal properties against relevant species, or its antifungal activity.

Design, Synthesis, and Characterization of Novel Derivatives and Analogues

Rational Design Principles for Structural Diversification

The rational design of new chemical entities stemming from [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol would theoretically involve several established strategies to explore new chemical space and optimize biological activity.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping involves replacing the central core of a molecule while maintaining its three-dimensional arrangement of key functional groups. For this compound, this could entail replacing the cyclopropyl (B3062369) ring with other small, rigid structures or modifying the chlorophenyl group with different aromatic or heteroaromatic systems. Isosteric replacements, the substitution of atoms or groups with others of similar size and electronic properties, could be applied to the chlorine substituent or the methanol (B129727) functional group to modulate the compound's physicochemical properties. However, no published studies demonstrate the application of these techniques to this specific parent compound.

Homologation and Chain Extension Strategies

Homologation, the process of systematically increasing the length of a carbon chain, and other chain extension strategies could be applied to the methanol side chain of this compound. This would allow for the exploration of deeper binding pockets in a target protein. For instance, converting the methanol to an ethanol (B145695) or propanol (B110389) derivative could alter the compound's interaction with a biological target. Unfortunately, research detailing such modifications and their impact on biological activity is not available.

Synthesis and Stereochemical Control of New Chemical Entities

The synthesis of novel derivatives of this compound would require robust synthetic methodologies that allow for the controlled modification of the parent structure while preserving the critical (1R,2R) stereochemistry of the cyclopropane (B1198618) ring. The development of such synthetic routes is a fundamental aspect of medicinal chemistry, yet specific examples originating from this starting material are absent from the scientific record.

Comparative Analysis of Biological Activities Among Analogues

A critical component of any drug discovery program is the comparative analysis of the biological activities of newly synthesized analogues. This allows for the establishment of a structure-activity relationship (SAR), which guides further optimization efforts. Without a series of synthesized derivatives of this compound and their corresponding biological data, it is impossible to conduct such an analysis.

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Additional Biological Targets and Pathways

The phenylcyclopropyl scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. researchgate.netnih.govacs.orgmdpi.comnih.gov The specific substitution pattern of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol suggests several potential, yet underexplored, biological targets and pathways.

Central Nervous System (CNS) Disorders: The structural similarity to compounds like 2-phenylcyclopropylmethylamine, a known scaffold for CNS active agents, points towards potential activity on neurological targets. researchgate.net Future research could investigate its interaction with:

Neurotransmitter Transporters: The compound could be explored as a modulator of monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine), which are key targets in the treatment of depression, anxiety, and other mood disorders.

Receptors: G-protein coupled receptors (GPCRs) and ion channels involved in neuronal signaling represent a vast landscape of potential targets. Screening against a panel of CNS-related receptors could uncover novel activities.

Enzymes: Enzymes involved in the metabolism of neurotransmitters or those implicated in neurodegenerative diseases are also plausible targets. discoveryontarget.com

Oncology: The chlorophenyl moiety is present in numerous anticancer agents. This suggests that this compound and its derivatives could be investigated for their potential to interfere with cancer-related pathways, such as signaling cascades involved in cell proliferation, angiogenesis, or apoptosis.

Inflammatory Pathways: Certain cyclopropane-containing molecules have demonstrated anti-inflammatory properties. Investigating the effect of this compound on key inflammatory mediators, such as cyclooxygenases (COX) and lipoxygenases (LOX), or on signaling pathways like NF-κB, could reveal potential therapeutic applications in inflammatory diseases.

Infectious Diseases: The lipophilic nature of the chlorophenyl group and the rigid cyclopropane (B1198618) ring might facilitate interactions with microbial targets. Screening against a variety of bacterial and fungal strains could identify potential antimicrobial activities. mdpi.comresearchgate.netunl.pt

A summary of potential, unexplored biological targets is presented in the table below.

Target ClassSpecific ExamplesPotential Therapeutic Area
Neurotransmitter Transporters Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)Depression, Anxiety, ADHD
GPCRs Serotonin receptors, Dopamine receptors, Adrenergic receptorsSchizophrenia, Parkinson's Disease
Ion Channels Sodium channels, Calcium channels, Potassium channelsEpilepsy, Pain
Enzymes Monoamine Oxidase (MAO), Fatty Acid Amide Hydrolase (FAAH)Depression, Pain
Kinases Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)Cancer
Inflammatory Enzymes Cyclooxygenases (COX-1, COX-2)Inflammation, Pain

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of structurally complex analogues of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its potential therapeutic properties. Future research in this area should focus on developing advanced synthetic methodologies that allow for precise control over stereochemistry and the introduction of diverse functional groups.

Stereoselective Cyclopropanation: While methods for the synthesis of chiral cyclopropanes exist, the development of more efficient and scalable catalytic asymmetric Simmons-Smith reactions and other cyclopropanation techniques remains a key area of research. biorxiv.orgmountsinai.orgrsc.orgethz.chrsc.org

Functionalization of the Cyclopropane Ring: Methodologies for the direct and selective functionalization of the cyclopropane ring would be highly valuable for creating a library of analogues. This could include C-H activation, radical-mediated reactions, and ring-opening/recyclization strategies. rsc.org

Derivatization of the Methanol (B129727) Group: The primary alcohol provides a convenient handle for further modifications. Advanced esterification, etherification, and amination reactions can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity.

Modification of the Phenyl Ring: The 4-chloro substituent can be replaced with other halogens, alkyl, alkoxy, or nitro groups to probe the electronic and steric requirements for optimal target engagement. Palladium-catalyzed cross-coupling reactions would be instrumental in achieving this diversification.

The table below outlines potential synthetic strategies for generating complex analogues.

Synthetic StrategyTarget ModificationPotential Methodologies
Asymmetric Cyclopropanation Core ScaffoldTransition-metal catalyzed carbene transfer, Simmons-Smith reaction
C-H Functionalization Cyclopropane RingPalladium-catalyzed C-H activation, Photoredox catalysis
Alcohol Derivatization Methanol GroupMitsunobu reaction, Steglich esterification, Buchwald-Hartwig amination
Aromatic Substitution Phenyl RingSuzuki coupling, Buchwald-Hartwig amination, Nucleophilic aromatic substitution

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and cost-effective design of novel molecules with desired properties. biorxiv.orgstanford.eduacs.orgnih.govtandfonline.com The integration of these computational tools can significantly accelerate the exploration of the chemical space around this compound.

Predictive Modeling: ML models can be trained on existing datasets of cyclopropane-containing compounds to predict various properties of newly designed analogues, including:

Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can predict the potency of analogues against specific biological targets. biorxiv.orgstanford.edunih.govtandfonline.com

ADMET Properties: Models can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, helping to prioritize those with favorable drug-like properties.

Virtual Screening: Large virtual libraries of analogues of this compound can be screened against homology models of potential biological targets to identify promising candidates for synthesis and experimental testing.

The application of AI and ML in the design of analogues is summarized in the table below.

AI/ML ApplicationDescriptionPotential Impact
Predictive QSAR Develop models to predict the biological activity of new analogues based on their chemical structure.Prioritize the synthesis of more potent compounds.
ADMET Prediction Use machine learning to forecast the pharmacokinetic and toxicity profiles of designed molecules.Reduce late-stage attrition of drug candidates.
Generative Models Employ deep learning to generate novel molecular structures with desired properties.Discover novel and patentable chemical matter.
Virtual Screening Computationally screen large libraries of virtual compounds against biological targets.Identify potential hits for further investigation.

Conceptual Contributions to Drug Discovery and Chemical Biology Beyond Specific Indications

The study of this compound and its analogues can contribute to broader concepts in drug discovery and chemical biology, irrespective of its development for a specific disease.

Understanding the Role of Strained Ring Systems: The cyclopropane ring introduces conformational rigidity and unique electronic properties into a molecule. chemistryworld.comeurekalert.orgchemrxiv.orgnih.gov Systematic studies on a library of analogues can provide valuable insights into how this strained ring system influences molecular recognition, binding affinity, and metabolic stability. This knowledge can be applied to the design of other drugs containing small, strained rings.

Probing the "Privileged Scaffold" Concept: The phenylcyclopropyl core serves as an excellent platform to further explore the concept of privileged scaffolds. researchgate.netnih.govacs.orgmdpi.comnih.gov By systematically modifying the substituents and evaluating the biological activity across a wide range of targets, researchers can gain a deeper understanding of the features that confer broad biological activity to this scaffold.

Development of Novel Chemical Probes: Analogues of this compound with specific biological activities can be developed into chemical probes to study the function of their target proteins in complex biological systems. This can lead to a better understanding of disease mechanisms and the identification of new therapeutic targets.

Q & A

Q. What are the primary synthetic routes for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol, and how do reaction conditions influence yield and stereoselectivity?

The synthesis typically involves cyclopropanation of a pre-functionalized alkene. A common method employs carbene precursors (e.g., diazo compounds) with transition-metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . For enantioselective synthesis, chiral auxiliaries or catalysts like Ru(II)-Pheox are used to control the (1R,2R) configuration . Key parameters include temperature (−20°C to 25°C), solvent polarity (dichloromethane or THF), and stoichiometry of the carbene precursor. Yields range from 30–60%, with impurities often arising from diastereomer formation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, cyclopropyl methine protons at δ 1.2–2.1 ppm) and confirms stereochemistry via coupling constants (J = 4–8 Hz for trans-cyclopropane protons) .
  • X-ray crystallography : Resolves absolute configuration (e.g., dihedral angles between cyclopropane and aryl rings) and intramolecular interactions (e.g., hydrogen bonds between –OH and adjacent groups) .
  • IR : Confirms hydroxyl (ν ~3400 cm⁻¹) and C–Cl (ν ~750 cm⁻¹) stretches .

Q. How is preliminary biological activity assessed for this compound?

Initial screening involves enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) at concentrations of 1–100 µM. The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability, while the cyclopropane ring imposes conformational constraints that affect binding . Moderate activity (IC₅₀ ~10–50 µM) has been reported in receptor-binding studies, though results vary by assay conditions (e.g., pH, co-solvents) .

Advanced Research Questions

Q. How can enantiomer-specific synthesis be optimized to minimize racemization?

Chiral resolution via HPLC with amylose-based columns or kinetic resolution using lipases can isolate the (1R,2R) enantiomer. Asymmetric cyclopropanation with Ru(II)-BINAP catalysts achieves >90% enantiomeric excess (ee) under low-temperature conditions (−30°C) . Racemization risks increase at elevated temperatures (>40°C) due to cyclopropane ring strain; stability studies via polarimetry or chiral HPLC are recommended post-synthesis .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Models interactions between the chlorophenyl group and hydrophobic enzyme pockets (e.g., CYP450 active sites) .
  • DFT calculations : Assess electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the –OH and Cl substituents .
  • MD simulations : Evaluate conformational stability of the cyclopropane ring in aqueous vs. lipid environments .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • 4-Chlorophenyl vs. 2,4-dichlorophenyl : Increased halogenation enhances receptor affinity but reduces solubility (logP increases by ~0.5 units) .
  • Methanol group replacement : Substituting –OH with –NH₂ (e.g., in methanamine derivatives) alters hydrogen-bonding capacity and selectivity for amine-sensitive targets .
  • Cyclopropane vs. cyclohexane : The rigid cyclopropane ring improves target selectivity but increases metabolic instability in liver microsomes .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from:

  • Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) affects ionization of the –OH group.
  • Impurities : Diastereomers or residual catalysts (e.g., Cu(I)) may artifactually inhibit enzymes .
  • Cell lines : Primary vs. immortalized cells exhibit differential membrane transporter expression.
    Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic IC₅₀) .

Q. What methodologies assess metabolic stability and degradation pathways?

  • Liver microsomal assays : Incubate with NADPH to identify oxidative metabolites (e.g., hydroxylation at cyclopropane or aryl positions) .
  • LC-MS/MS : Quantifies parent compound depletion (t₁/₂ < 30 min in human microsomes suggests rapid clearance) .
  • Isotope labeling : Tracks ³H/¹⁴C-labeled compound to elucidate degradation intermediates .

Q. How is stereochemical stability evaluated during long-term storage?

Monitor ee via chiral HPLC at intervals (0, 3, 6 months) under varying storage conditions (4°C, −20°C, RT). Accelerated stability studies (40°C/75% RH for 4 weeks) predict racemization tendencies. Lyophilization or inert atmosphere (N₂) storage mitigates degradation .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

  • Co-solvents : Use 10–20% PEG-400 or cyclodextrins to solubilize the compound without altering bioactivity .
  • Nanoemulsions : Encapsulate in liposomes (size ~100 nm) to enhance bioavailability .
  • Prodrugs : Acetylate the –OH group to increase logP, with enzymatic cleavage in target tissues .

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